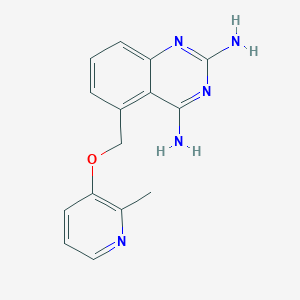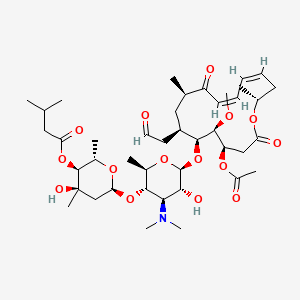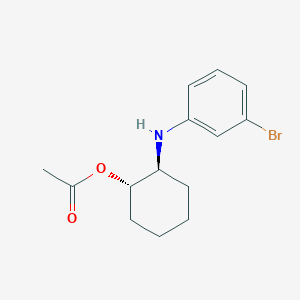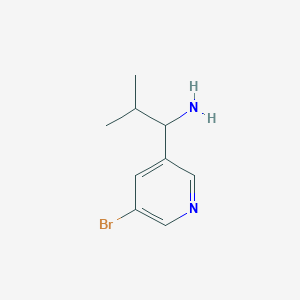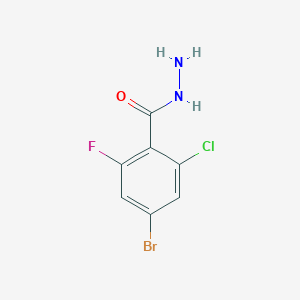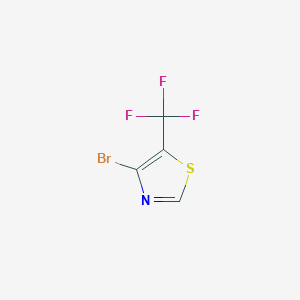
4-Bromo-5-(trifluoromethyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-(trifluoromethyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-bromo-2-(trifluoromethyl)thiazole with thiourea in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products:
Applications De Recherche Scientifique
4-Bromo-5-(trifluoromethyl)thiazole has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Agricultural Chemistry: Derivatives of this compound are explored for their fungicidal and herbicidal activities.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-(trifluoromethyl)thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors, disrupting essential biological pathways. For instance, its derivatives can act as enzyme inhibitors, blocking the activity of enzymes involved in disease progression . The compound’s ability to modulate biochemical pathways makes it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-(trifluoromethyl)thiazole
- 4-Bromo-2-(trifluoromethyl)thiazole
- 2,4-Disubstituted thiazoles
Comparison: 4-Bromo-5-(trifluoromethyl)thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. For example, the trifluoromethyl group increases the compound’s lipophilicity and metabolic stability, making it a more attractive candidate for drug development .
Propriétés
Formule moléculaire |
C4HBrF3NS |
|---|---|
Poids moléculaire |
232.02 g/mol |
Nom IUPAC |
4-bromo-5-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4HBrF3NS/c5-3-2(4(6,7)8)10-1-9-3/h1H |
Clé InChI |
SOSZHECFEUQAJD-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(S1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



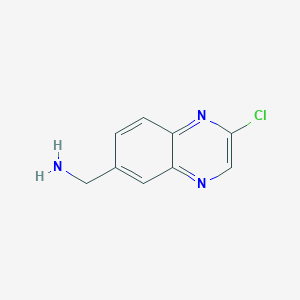

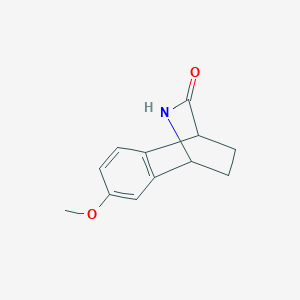


![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)
